molecular formula C7H10N2O B13108911 5-(Ethoxymethyl)pyrimidine

5-(Ethoxymethyl)pyrimidine

Cat. No.: B13108911
M. Wt: 138.17 g/mol
InChI Key: FDTLMSYLXUFXDX-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxymethyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethyl)pyrimidine typically involves the reaction of pyrimidine with ethoxymethylating agents under controlled conditions. One common method is the reaction of pyrimidine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxymethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Ethoxymethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-(Methyl)pyrimidine
  • 5-(Ethyl)pyrimidine
  • 5-(Methoxymethyl)pyrimidine
  • 5-(Hydroxymethyl)pyrimidine

Comparison: 5-(Ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(ethoxymethyl)pyrimidine

InChI

InChI=1S/C7H10N2O/c1-2-10-5-7-3-8-6-9-4-7/h3-4,6H,2,5H2,1H3

InChI Key

FDTLMSYLXUFXDX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=CN=C1

Origin of Product

United States

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